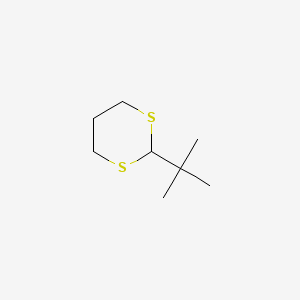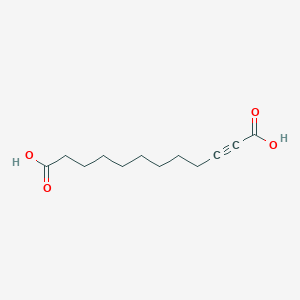
Dodec-2-ynedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodec-2-ynedioic acid is a dicarboxylic acid with a unique structure characterized by a triple bond between the second and third carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodec-2-ynedioic acid can be synthesized through several methods. One common approach involves the oxidative cleavage of unsaturated fatty acids. The reaction typically employs strong oxidizing agents such as potassium permanganate or ozone under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can produce this compound efficiently. The fermentation process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dodec-2-ynedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other functional derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method for reducing the triple bond.
Substitution: Acid chlorides, alcohols, and amines are frequently used reagents in substitution reactions.
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Dodec-2-enedioic acid and dodecanedioic acid.
Substitution: Esters, amides, and other functional derivatives.
Aplicaciones Científicas De Investigación
Dodec-2-ynedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for wound healing and other medical applications.
Industry: this compound is used in the production of specialty chemicals, including lubricants, plasticizers, and surfactants.
Mecanismo De Acción
The mechanism by which dodec-2-ynedioic acid exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activity and influence metabolic processes. The compound’s unique structure allows it to participate in specific biochemical reactions, making it a valuable tool for studying metabolic pathways and developing new therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
Dodec-2-enedioic acid: A similar compound with a double bond instead of a triple bond.
Dodecanedioic acid: A saturated dicarboxylic acid with no unsaturation in its carbon chain.
Traumatic acid: Another dicarboxylic acid with a different structure and biological activity.
Uniqueness
Dodec-2-ynedioic acid’s uniqueness lies in its triple bond, which imparts distinct chemical reactivity and biological properties. This feature differentiates it from other dicarboxylic acids and makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
821-37-4 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
dodec-2-ynedioic acid |
InChI |
InChI=1S/C12H18O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-7,9H2,(H,13,14)(H,15,16) |
Clave InChI |
CMJVEIURJYLHCC-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC(=O)O)CCCC#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



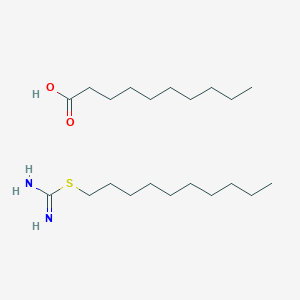
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)
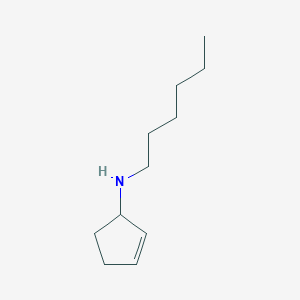
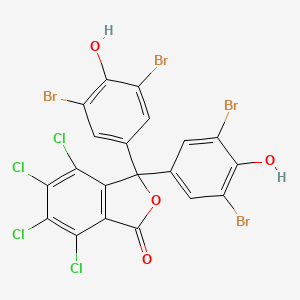
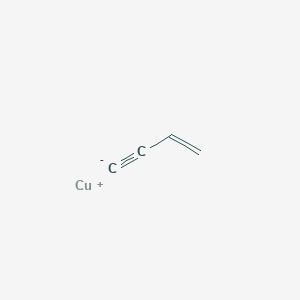
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
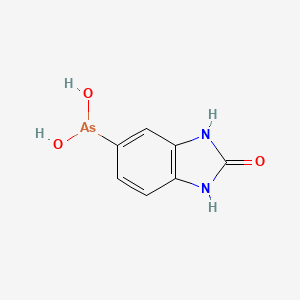
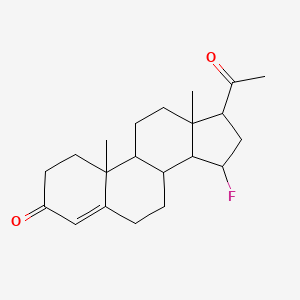
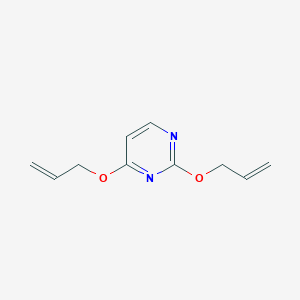
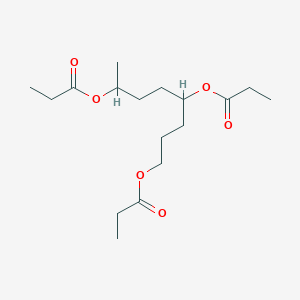
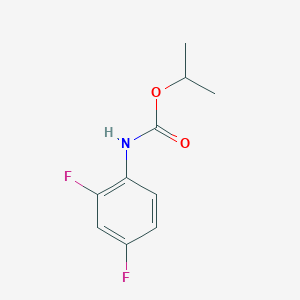
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
